molecular formula C20H18N2O3 B2372832 3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one CAS No. 420099-59-8

3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2372832
CAS RN: 420099-59-8
M. Wt: 334.375
InChI Key: PEIQALYIIRRQAZ-UHFFFAOYSA-N
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Description

The compound “3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one” is a unique chemical provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C28H30N4O2 .


Molecular Structure Analysis

The molecular structure of “3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one” is represented by the linear formula C28H30N4O2 . The molecular weight of the compound is 454.577 .


Physical And Chemical Properties Analysis

The compound “3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one” has a molecular weight of 454.577 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis and Antimicrobial Applications

A novel series of derivatives synthesized using silica-bonded propylpiperazine-N-sulfamic acid showcased high yields and significant in vitro antimicrobial activity against various bacterial and fungal strains. The methodology benefits from simplicity, high efficiency, and environmental friendliness, marking a step forward in the development of new antimicrobial agents (Ghashang et al., 2015).

Catalytic Applications

Research on silica-bonded N-propylpiperazine sodium n-propionate demonstrated its efficiency as a solid base catalyst for synthesizing 4H-pyran derivatives. This catalyst's reusability and efficiency in various reactions underscore its potential for green chemistry applications (Niknam et al., 2013).

Anticancer Activity and Molecular Docking

A series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized and evaluated for their antimicrobial activity. These compounds also underwent molecular docking studies, revealing significant antibacterial and antifungal activities and promising interactions with target proteins, highlighting their potential in designing new therapeutics (Mandala et al., 2013).

Novel Hybrid Compounds with Potential for Drug Development

The synthesis and characterization of a compound containing pyrazole and coumarin cores were explored for its molecular geometry, Hirshfeld surface, and potential interactions with interleukin-6 (IL-6). This study provides insight into the structural and electronic properties critical for drug development and the therapeutic application of such hybrid compounds (Sert et al., 2018).

Electrochemical Synthesis

The electrochemical oxidation of specific phenylpiperazine derivatives in the presence of arylsulfinic acids highlighted a novel method for synthesizing new phenylpiperazine derivatives. This approach presents an environmentally friendly and efficient pathway for the production of these compounds (Nematollahi & Amani, 2011).

properties

IUPAC Name

3-(4-phenylpiperazine-1-carbonyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(17-14-15-6-4-5-9-18(15)25-20(17)24)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h1-9,14H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIQALYIIRRQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

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